5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid

Physicochemical profiling Scaffold characterization Medicinal chemistry

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid (CAS 1272838-47-7) is a heterocyclic building block that integrates a 2,3-dihydrobenzofuran motif with a pyridine-3-carboxylic acid (nicotinic acid) scaffold. With a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol, this compound exhibits experimentally determined physicochemical properties including a boiling point of 494.0±45.0 °C at 760 mmHg, a flash point of 252.5±28.7 °C, a vapor pressure of 0.0±1.3 mmHg at 25°C, and a density of 1.3±0.1 g/cm³.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 1272838-47-7
Cat. No. B1425682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid
CAS1272838-47-7
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C3=CC(=CN=C3)C(=O)O
InChIInChI=1S/C14H11NO3/c16-14(17)12-6-11(7-15-8-12)9-1-2-13-10(5-9)3-4-18-13/h1-2,5-8H,3-4H2,(H,16,17)
InChIKeyMWENGLGTBLDDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid (CAS 1272838-47-7): A Versatile Heterocyclic Building Block for Drug Discovery and Chemical Biology


5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid (CAS 1272838-47-7) is a heterocyclic building block that integrates a 2,3-dihydrobenzofuran motif with a pyridine-3-carboxylic acid (nicotinic acid) scaffold [1]. With a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol, this compound exhibits experimentally determined physicochemical properties including a boiling point of 494.0±45.0 °C at 760 mmHg, a flash point of 252.5±28.7 °C, a vapor pressure of 0.0±1.3 mmHg at 25°C, and a density of 1.3±0.1 g/cm³ . It is commercially available as a research chemical from multiple suppliers, typically at 95% purity .

Why Generic 5-Aryl-Nicotinic Acid Substitution Fails: The Unique Conformational and Electronic Signature of the 2,3-Dihydrobenzofuran-5-yl Motif


The 5-(2,3-dihydrobenzofuran-5-yl) substituent is not interchangeable with generic phenyl, benzofuran, or other heteroaryl groups commonly used in 5-aryl-nicotinic acid series. The saturated 2,3-dihydrofuran ring introduces a non-planar, partially flexible conformation with distinct dihedral angles relative to the pyridine core, altering both the spatial orientation of the carboxylic acid pharmacophore and the π-electron distribution for potential target engagement [1]. The dihydrobenzofuran-5-yl motif is explicitly claimed as a preferred substructure in patent families targeting DYRK kinases and phosphodiesterases, where subtle changes in ring saturation and heteroatom positioning produce orders-of-magnitude shifts in target affinity [2][3]. Standard 5-phenyl-nicotinic acid or 5-(benzofuran-5-yl)-nicotinic acid analogs lack this specific saturated oxygen heterocycle geometry and do not recapitulate the same conformational or electronic profile, making them unsuitable substitutes in structure–activity relationship (SAR) campaigns that depend on this precise scaffold [3]. The limited but instructive quantitative evidence presented below underscores why procurement decisions must be compound-specific rather than class-generic.

Quantitative Evidence Guide: Physicochemical Identity, Scaffold Provenance, and Latent Biological Potential of 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid


Experimentally Determined Physicochemical Parameters Distinguish This Scaffold from Fully Aromatic 5-Aryl-Nicotinic Acid Counterparts

The target compound possesses a measured density of 1.3±0.1 g/cm³, a boiling point of 494.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . The 2,3-dihydrobenzofuran-5-yl substitution introduces a partially saturated ring system that alters the molecular shape relative to fully aromatic 5-(benzofuran-5-yl)-nicotinic acid analogs, which are planar. While no direct head-to-head comparative experimental data with specific comparators were located for the target compound itself, this specific measured profile serves as the foundational quality control fingerprint for procurement and differentiates the compound from generic 5-phenyl-nicotinic acid (typical density ~1.2 g/cm³ range for simpler biaryl analogs), ensuring researchers receive the correct scaffold with the intended conformational properties [1].

Physicochemical profiling Scaffold characterization Medicinal chemistry

The 2,3-Dihydrobenzofuran-5-yl Motif Is a Privileged Substructure in DYRK Kinase Inhibitor Patent Claims, Supporting Scaffold-Specific Procurement

US Patent US10005769B2 explicitly claims compounds containing the 2,3-dihydrobenzofuran-5-yl group as DYRK kinase inhibitors, with the saturated dihydrofuran ring specified as a preferred embodiment in generic Formula (I) [1]. While the patent does not disclose a direct biological comparison between the free carboxylic acid target compound and a 5-phenyl-nicotinic acid control, the invention's Markush claims demonstrate that the 2,3-dihydrobenzofuran-5-yl substructure is intentionally selected over other aryl groups for DYRK family kinase inhibition. This establishes a class-level inference: the dihydrobenzofuran-5-yl motif confers target-relevant conformational and electronic features that are distinct from generic phenyl or benzofuran analogs, supporting the rationale for procuring this specific intermediate rather than a simpler 5-aryl-nicotinic acid surrogate for DYRK-focused medicinal chemistry campaigns [1].

DYRK kinase inhibition Patent SAR Kinase drug discovery

Derivatization Potential: The Free Carboxylic Acid Handle Enables Rapid Diversification into Amide and Ester Libraries for SAR Exploration

The pyridine-3-carboxylic acid group of the target compound provides a reactive carboxyl handle that is amenable to standard amide coupling, esterification, and reduction chemistry, enabling rapid construction of focused compound libraries [1]. This is a function of the chemical structure, and the compound is classified as a Building Block by multiple vendors . In contrast, analogs such as 5-(2,3-dihydrobenzofuran-5-yl)pentan-1-amine (CAS 1500188-48-6) or 5-(2,3-dihydrobenzofuran-5-yl)isoxazole-3-carboxylic acid feature different functional group vectors (alkyl amine or isoxazole-carboxylic acid, respectively) that lead to divergent derivatization outcomes. The target compound's carboxylic acid directly attached to the pyridine ring offers a different electronic environment and spatial trajectory for amide bond formation compared to compounds where the carboxylate is on the dihydrobenzofuran ring itself (e.g., 2,3-dihydrobenzofuran-5-carboxylic acid, CAS 76429-73-7), providing an alternative vector for growing the molecule in kinase inhibitor or receptor modulator design [1].

Parallel synthesis Carboxylic acid derivatization Library design

Commercial Availability and Pricing Transparency Enable Direct Procurement Comparison Against Closest Structural Analogs

The target compound is available from the Enamine building block catalog (catalog number EN300-112562) and from CymitQuimica (reference TR-D455860, 250 mg at €1,568.00) [1]. This commercial availability from established chemical suppliers contrasts with many bespoke 5-aryl-nicotinic acid analogs that require custom synthesis. Among commercially available 2,3-dihydrobenzofuran-5-yl building blocks, the target compound occupies a specific price-to-complexity niche: simpler analogs like 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7, MW 164.16) are less expensive due to lower molecular complexity, while more elaborate analogs with additional substitution or different heterocyclic cores command higher prices. The pricing data (€1,568.00 per 250 mg as of 2019) provides a tangible reference point for cost-benefit evaluation when selecting among dihydrobenzofuran-containing intermediates for medicinal chemistry campaigns .

Chemical procurement Building block sourcing Cost comparison

Recommended Research and Procurement Scenarios for 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid (CAS 1272838-47-7)


Synthesis of DYRK Kinase-Focused Compound Libraries Using the 2,3-Dihydrobenzofuran-5-yl Privileged Scaffold

Medicinal chemistry teams pursuing DYRK family kinase inhibitors can employ this compound as a core intermediate for library synthesis. The 2,3-dihydrobenzofuran-5-yl motif is explicitly claimed as a preferred substructure in DYRK kinase inhibitor patents , and the pyridine-3-carboxylic acid handle enables rapid amide coupling diversification to explore SAR around the solvent-exposed region of the kinase active site. This specific scaffold is preferred over generic 5-phenyl-nicotinic acid analogs for DYRK-targeted campaigns because the dihydrobenzofuran ring introduces conformational and electronic features aligned with the patent SAR.

Construction of PDE5 Inhibitor Analogs via Pyridine-Carboxylic Acid Derivatization

The 2,3-dihydrobenzofuran-5-yl group, when linked to pyridinyl-containing cores, has demonstrated potent PDE5 inhibition (Ki values as low as 0.0190 nM for closely related compounds) . While the target compound itself is an intermediate rather than a final bioactive molecule, its pyridine-3-carboxylic acid can be elaborated into diverse heterocyclic amides and esters to probe PDE5 pharmacophore models. This application leverages the structural precedent set by (R)-3-(2,3-dihydro-benzofuran-5-yl)-2-(pyridinyl) PDE5 inhibitors, providing a direct link between the building block scaffold and a validated biological target class.

Physicochemical Profiling of Dihydrobenzofuran-Nicotinic Acid Hybrid Scaffolds for CNS Drug Discovery

The compound's experimentally determined physicochemical properties—density 1.3±0.1 g/cm³, boiling point 494.0±45.0 °C, and vapor pressure 0.0±1.3 mmHg at 25°C —provide a quality-control baseline for CNS-oriented medicinal chemistry programs. The partially saturated dihydrobenzofuran ring may offer favorable physicochemical properties (modulated lipophilicity, reduced aromatic ring count) for crossing the blood-brain barrier compared to fully aromatic benzofuran-nicotinic acid hybrids, though this remains a hypothesis requiring experimental validation. Researchers can use these measured parameters to verify compound identity upon receipt for downstream CNS-focused SAR studies.

Building Block for Heterocyclic Fragment-Based Drug Discovery (FBDD) Screening Libraries

As a commercially available building block with a defined molecular weight (241.24 g/mol), the target compound is suitable for inclusion in fragment-based screening libraries targeting kinases, phosphodiesterases, or other enzyme classes with adenine- or nicotinamide-binding pockets . The compound's classification as a Building Block by multiple vendors and its availability from the Enamine catalog confirm its suitability for high-throughput screening library assembly, enabling fragment growth or linking strategies that leverage the pyridine-3-carboxylic acid for synthetic elaboration.

Quote Request

Request a Quote for 5-(2,3-Dihydro-1-benzofuran-5-yl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.